![molecular formula C21H15BrF3NO3 B297414 methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and material science.
Mechanism of Action
The mechanism of action of methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit low toxicity in vitro and in vivo. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its ease of synthesis. Additionally, its potential applications in various fields make it a versatile compound for research. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, its potential applications in material science, such as in the development of sensors and catalysts, warrant further investigation.
Synthesis Methods
The synthesis of methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 3-bromobenzaldehyde, ethyl acetoacetate, and 3-(trifluoromethyl)benzaldehyde in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.
Scientific Research Applications
Methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy.
properties
Product Name |
methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate |
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Molecular Formula |
C21H15BrF3NO3 |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
methyl (4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H15BrF3NO3/c1-12-18(20(28)29-2)17(10-13-5-3-7-15(22)9-13)19(27)26(12)16-8-4-6-14(11-16)21(23,24)25/h3-11H,1-2H3/b17-10- |
InChI Key |
HBDFHHCATOBIQQ-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1C3=CC=CC(=C3)C(F)(F)F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1C3=CC=CC(=C3)C(F)(F)F)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1C3=CC=CC(=C3)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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